molecular formula C21H14BrNO2 B11491919 3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline

3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline

Cat. No.: B11491919
M. Wt: 392.2 g/mol
InChI Key: JOOHCQRFMUARLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYLBENZO[F]QUINOLINE is a complex organic compound that features a brominated benzodioxole moiety fused to a benzoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYLBENZO[F]QUINOLINE typically involves multiple steps, starting with the preparation of the brominated benzodioxole intermediate. This intermediate can be synthesized by brominating 1,3-benzodioxole-5-carboxaldehyde . The brominated intermediate is then subjected to further reactions to introduce the benzoquinoline moiety, often involving palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYLBENZO[F]QUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the brominated moiety.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted benzoquinoline derivatives .

Scientific Research Applications

3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYLBENZO[F]QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYLBENZO[F]QUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-METHYLBENZO[F]QUINOLINE is unique due to its fused benzoquinoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H14BrNO2

Molecular Weight

392.2 g/mol

IUPAC Name

3-(6-bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline

InChI

InChI=1S/C21H14BrNO2/c1-12-8-18(15-9-19-20(10-16(15)22)25-11-24-19)23-17-7-6-13-4-2-3-5-14(13)21(12)17/h2-10H,11H2,1H3

InChI Key

JOOHCQRFMUARLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.